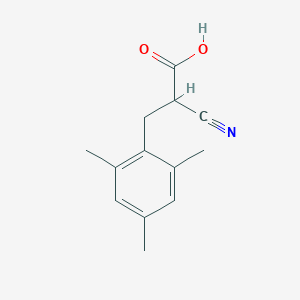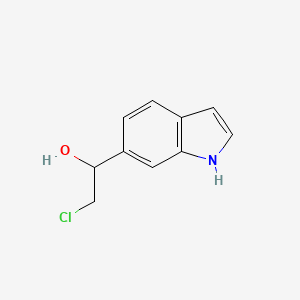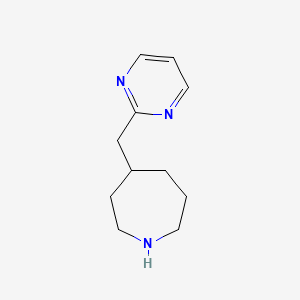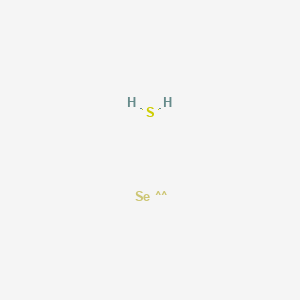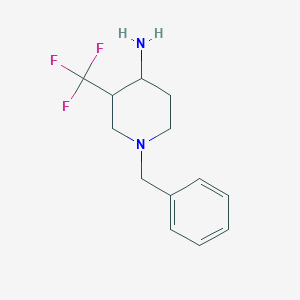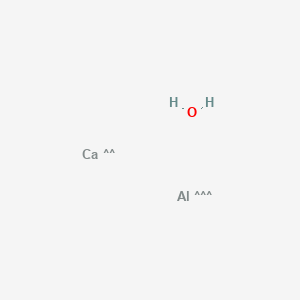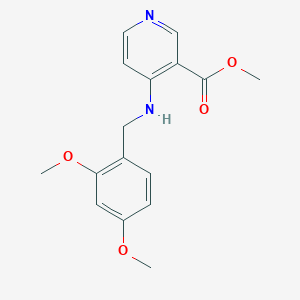![molecular formula C21H23NO4 B12335491 Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)
Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a furan ring and an isoquinoline moiety
準備方法
The synthesis of Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- can be achieved through a multi-step synthetic route. One common method involves the use of a thermal electrocyclic reaction of a 1-aza 6π-electron system involving the benzene double bond . This reaction is followed by a series of functional group transformations to introduce the desired substituents. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxohexyl group allows for oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: The propenyl group can undergo reduction to form saturated alkyl chains.
Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
作用機序
The mechanism of action of Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
類似化合物との比較
Similar compounds to Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)- include other isoquinoline derivatives such as:
Furo[3,2-h]isoquinoline alkaloid TMC-120B: This compound has a similar fused ring structure but differs in the substituents and specific functional groups.
Dihydrofuro[3,2-c]coumarins: These compounds share the furan ring but have a coumarin moiety instead of an isoquinoline moiety
特性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-8aH-furo[3,2-g]isoquinoline-2,9-dione |
InChI |
InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,15H,4,6-7,9H2,1-3H3/b8-5+/t15?,21-/m1/s1 |
InChIキー |
PQPXDCMWMCHUBJ-LUESDDMZSA-N |
異性体SMILES |
CCCCCC(=O)C1=C2C=C3C=C(N=CC3C(=O)[C@@]2(OC1=O)C)/C=C/C |
正規SMILES |
CCCCCC(=O)C1=C2C=C3C=C(N=CC3C(=O)C2(OC1=O)C)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-ButylN-tert-butoxycarbonyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]carbamate](/img/structure/B12335408.png)
![N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12335416.png)
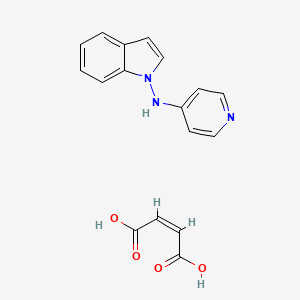
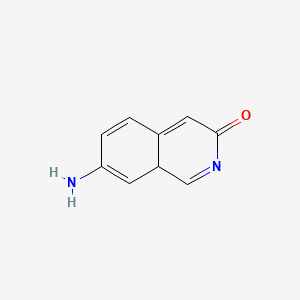
![N-[[(4-Methylphenyl)sulfonyl]oxy]-ethanimidic acidethylester](/img/structure/B12335442.png)
